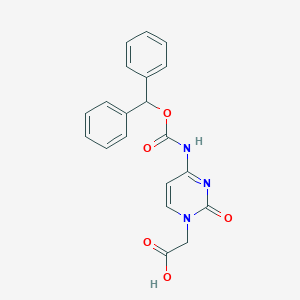

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

説明

特性

IUPAC Name |

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKJWIKZUONJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573525 | |

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186046-78-6 | |

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

This compound is a protected cytosine derivative. The benzhydryloxycarbonyl (Bhoc) group serves as a protecting group for the exocyclic amine of the cytosine base, making this compound a key intermediate in the synthesis of modified nucleosides and oligonucleotides.[1] Its structure allows for the selective modification of other parts of the molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid |

| CAS Number | 186046-78-6[2][3][4] |

| Molecular Formula | C20H17N3O5[2][4] |

| Synonyms | (4-Benzhydryloxycarbonylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid, 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid, [4-N-(benzhydryloxycarbonyl)cytosin-1-yl]acetic acid |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 379.37 g/mol | [2][4] |

| Appearance | White to off-white or yellowish solid | [1][5] |

| Melting Point | 100-110 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[5] | |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 2.95 ± 0.10 | [4] |

Synthesis

The synthesis of this compound is a multi-step process. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

A general procedure for the synthesis involves the reaction of cytosine with benzyl 2-bromoacetate followed by protection of the exocyclic amine with a benzhydryloxycarbonyl group and subsequent hydrolysis of the benzyl ester.[2][3]

Step 1: Synthesis of Cytosine-1-benzylacetic acid [2][3]

-

Dissolve cytosine in N,N-dimethylformamide (DMF).

-

Add potassium tert-butoxide and heat the reaction mixture.

-

Cool the reaction and add benzyl 2-bromoacetate dropwise.

-

Allow the reaction to proceed at room temperature.

-

Quench the reaction with acetic acid and remove the solvent under reduced pressure.

-

Resuspend the residue in water, stir, and filter to collect the product. Wash with water.

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate [2][3]

-

Dissolve the cytosine-1-benzylacetic acid in DMF.

-

Add N,N'-carbonyldiimidazole and heat the mixture.

-

Add diphenylmethanol in batches and continue the reaction.

-

Quench the reaction with methanol.

-

Remove the solvent and recrystallize the residue from ethanol and then methanol to obtain the protected intermediate.

Step 3: Synthesis of this compound [2][3]

-

Dissolve the (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate in a mixture of acetonitrile, methanol, water, and ethanol.

-

Cool the solution and add an aqueous solution of lithium hydroxide monohydrate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of citric acid to yield the final product.

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A common method for purity analysis is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection.

-

Purity: A purity of ≥98% is commonly reported for commercial samples.[1]

Biological and Pharmaceutical Relevance

This compound is primarily utilized as a protected intermediate in the synthesis of nucleoside analogs and for incorporation into synthetic oligonucleotides.[1] The benzhydryloxycarbonyl protecting group is advantageous due to its stability and specific deprotection conditions, which allows for precise control during complex chemical syntheses.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a building block suggests its use in the development of therapeutic oligonucleotides or small molecule drugs that may target various cellular processes. The resulting modified nucleosides could be designed to interact with specific enzymes or receptors, or to be incorporated into DNA or RNA strands to modulate gene expression.

Stability and Storage

For long-term stability, this compound should be stored at 2-8°C, protected from light.

Safety and Handling

Detailed safety data for this compound is limited. Therefore, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, and direct contact with the skin and eyes, as well as inhalation of dust, should be avoided.[5] In case of exposure, it is recommended to wash the affected area immediately and seek medical advice.[5]

References

An In-depth Technical Guide to (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid (CAS 186046-78-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, with CAS number 186046-78-6, is a pivotal protected nucleobase derivative extensively utilized in the fields of chemical biology and drug development. Its primary application lies in its role as a monomer for the solid-phase synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA. The benzhydryloxycarbonyl (Bhoc) protecting group on the exocyclic amine of cytosine offers stability during synthesis and is readily removable under acidic conditions, making it a cornerstone of the widely used Fmoc/Bhoc PNA synthesis strategy. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the construction of PNA oligomers for antisense therapies.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its structure combines a cytosine nucleobase, an acetic acid moiety at the N1 position, and a benzhydryloxycarbonyl (Bhoc) protecting group at the N4 position. This protecting group is crucial for its application in oligonucleotide synthesis, preventing unwanted side reactions at the exocyclic amine.[2]

| Property | Value | Reference(s) |

| CAS Number | 186046-78-6 | [3][4][5] |

| Molecular Formula | C20H17N3O5 | [5] |

| Molecular Weight | 379.37 g/mol | [5] |

| Appearance | White to yellowish solid | [3] |

| Melting Point | 100-110 °C | [3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [3] |

| Storage | Store at 2-8°C, sealed in a dry environment. | [6] |

Note on Analytical Data: Publicly available, peer-reviewed NMR and HPLC analytical data for this compound (CAS 186046-78-6) are limited. Researchers synthesizing or utilizing this compound should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry) to verify its identity and purity.

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with cytosine. The following protocol is a detailed method for its preparation.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cytosine-1-benzylacetic acid

-

Dissolve cytosine (10.3 g, 90 mmol, 1.0 equiv) in 90 mL of N,N-dimethylformamide (DMF).

-

Add potassium tert-butoxide (11.6 g, 103.5 mmol, 1.15 equiv) to the solution.

-

Heat the reaction mixture to 100 °C and maintain for 2 hours.

-

Cool the reaction to 10 °C.

-

Add benzyl 2-bromoacetate (16.05 mL, 101 mmol, 1.12 equiv) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 12 hours.

-

Quench the reaction by adding acetic acid (5.9 mL, 103.5 mmol, 1.2 equiv).

-

Remove the solvent by rotary evaporation.

-

Resuspend the residue in 100 mL of water and stir for 4 hours.

-

Filter the solid, wash with water (4 x 150 mL), to yield cytosine-1-benzylacetic acid.

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

-

Dissolve the cytosine-1-benzylacetic acid (20.6 g, 82 mmol, 1.0 equiv) in 160 mL of DMF.

-

Add N,N'-carbonyldiimidazole (21.25 g, 131.25 mmol, 1.6 equiv) and heat the mixture to 60 °C.

-

Add diphenylmethanol (19.65 g, 106.5 mmol, 1.3 equiv) in two portions, one hour apart.

-

Continue the reaction for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Quench the reaction with methanol (4.65 g, 115 mmol, 1.4 equiv).

-

Remove the solvent by rotary evaporation.

-

Recrystallize the residue from ethanol and then from methanol to yield (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate.

Step 3: Synthesis of this compound

-

Dissolve (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g, 62.5 mmol, 1.0 equiv) in a 2:2:1:1 mixture of acetonitrile:methanol:water:ethanol (350 mL) with heating.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of lithium hydroxide monohydrate (25.5 g, 0.61 mol, 9.7 equiv in 196.8 mL of water).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding an aqueous solution of citric acid (58.5 g, 303.5 mmol, 4.9 equiv in 290 mL of water).

-

The resulting precipitate is this compound.

Caption: Synthesis pathway for this compound.

Application in Peptide Nucleic Acid (PNA) Synthesis

The primary application of this compound is as a monomer in the solid-phase synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic homologs of nucleic acids where the sugar-phosphate backbone is replaced by a pseudopeptide backbone. This modification confers remarkable properties, including high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation. The Fmoc/Bhoc strategy is a widely adopted method for PNA synthesis, where the N-terminal of the growing PNA chain is temporarily protected by a base-labile Fmoc group, and the exocyclic amines of the nucleobases are protected by the acid-labile Bhoc group.[7]

Experimental Protocol: Incorporation into a PNA Oligomer via Fmoc/Bhoc Solid-Phase Synthesis

This protocol outlines the steps for coupling this compound (referred to as Fmoc-PNA-C(Bhoc)-OH in the context of a full monomer with the backbone) onto a solid support-bound PNA chain.

Materials:

-

Fmoc-protected PNA-resin

-

This compound (as part of the full Fmoc-PNA monomer)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, N-Methyl-2-pyrrolidone (NMP)

-

Washing solvent: DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), m-cresol, and water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

1. Fmoc Deprotection:

-

Swell the Fmoc-protected PNA-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times).

2. Monomer Coupling:

-

In a separate vessel, dissolve this compound (as the full Fmoc-PNA monomer, 3 molar equivalents relative to resin loading) and HCTU (3 molar equivalents) in NMP.

-

Add DIPEA (6 molar equivalents) to the monomer solution for in-situ activation.

-

Add the activated monomer solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with DMF.

3. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Wash the resin with DMF.

4. Chain Elongation:

-

Repeat steps 1-3 for each subsequent monomer to be added to the PNA sequence.

5. Cleavage and Final Deprotection:

-

After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry.

-

Treat the resin with the cleavage cocktail (TFA/m-cresol/water) for 1.5-2 hours at room temperature. This step cleaves the PNA from the resin and removes the Bhoc protecting groups from the nucleobases.[7]

-

Precipitate the crude PNA in cold diethyl ether.

-

Purify the PNA oligomer by reverse-phase HPLC.

Caption: Workflow for solid-phase synthesis of a PNA oligomer using Fmoc/Bhoc chemistry.

Mechanism of Action in Antisense Therapy

PNA oligomers synthesized using monomers like this compound are powerful tools for antisense therapy. By designing a PNA sequence that is complementary to a specific messenger RNA (mRNA), it is possible to inhibit the translation of that mRNA into a protein. The neutral backbone of PNA allows for strong and specific binding to the target mRNA. This PNA-mRNA duplex acts as a steric block, physically preventing the ribosome from assembling on or translating the mRNA, thereby silencing gene expression. This mechanism is particularly promising for targeting disease-causing proteins at their genetic source.

A significant application of this technology is in targeting microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in regulating gene expression and are often dysregulated in diseases like cancer. A PNA designed to be complementary to an oncogenic miRNA can bind to it and inhibit its function, leading to the upregulation of tumor suppressor genes that the miRNA was repressing.

Caption: Mechanism of PNA-mediated antisense inhibition of mRNA translation.

Conclusion

This compound is a fundamentally important building block in the synthesis of PNA oligomers. Its robust synthesis and compatibility with the Fmoc/Bhoc solid-phase synthesis strategy have enabled researchers to construct custom PNA sequences for a wide array of applications, from fundamental biological research to the development of novel antisense therapeutics. The ability of PNAs to specifically and strongly bind to DNA and RNA, thereby modulating gene expression, positions them as a promising class of molecules for the next generation of targeted therapies. This guide provides the essential technical information for the synthesis and application of this key PNA monomer, serving as a valuable resource for professionals in the field.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 186046-78-6 [chemicalbook.com]

- 5. 186046-78-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid | 172405-16-2 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

Synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid: A Technical Guide

This document provides a comprehensive overview of the synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in pharmaceutical and optical materials research.[1][][3] The following sections detail the experimental protocol, present quantitative data in a structured format, and illustrate the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Experimental Protocol

The synthesis of this compound is a multi-step process involving the initial formation of a cytosine derivative followed by protection of the exocyclic amine and subsequent hydrolysis.[4][5]

Step 1: Synthesis of Cytosine-1-benzylacetic acid

-

Dissolve 10.3 g (90 mmol, 1.0 equiv) of cytosine in 90 mL of N,N-dimethylformamide (DMF).

-

Add 11.6 g (103.5 mmol, 1.15 equiv) of potassium tert-butoxide to the solution.

-

Heat the reaction mixture to 100 °C and maintain for 2 hours.

-

Cool the mixture to 10 °C.

-

Add 16.05 mL (101 mmol, 1.12 equiv) of benzyl 2-bromoacetate dropwise over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 12 hours.

-

Quench the reaction by adding 5.9 mL (103.5 mmol, 1.2 equiv) of acetic acid.

-

Remove the solvent by rotary evaporation.

-

Resuspend the residue in 100 mL of water and stir for 4 hours.

-

Filter the solid, and wash with water (4 x 150 mL) to yield cytosine-1-benzylacetic acid (20.6 g).[4][5]

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

-

Dissolve 20.6 g (82 mmol, 1.0 equiv) of cytosine-1-benzylacetic acid in 160 mL of DMF.

-

Add 21.25 g (131.25 mmol, 1.6 equiv) of N,N'-carbonyldiimidazole.

-

Heat the reaction mixture to 60 °C.

-

Add 19.65 g (106.5 mmol, 1.3 equiv) of diphenylmethanol in two batches, one hour apart.

-

Continue the reaction for 6 hours, monitoring completion by thin-layer chromatography (TLC).

-

Quench the reaction with 4.65 g (115 mmol, 1.4 equiv) of methanol.

-

Remove the solvent by rotary evaporation.

-

Recrystallize the residue from ethanol and then from methanol (100 mL) to obtain (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g).[4][5]

Step 3: Synthesis of this compound

-

Dissolve 29.35 g (62.5 mmol, 1.0 equiv) of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate in a 350 mL mixture of acetonitrile:methanol:water:ethanol (2:2:1:1).

-

Heat the mixture to dissolve the compound, then cool to 0 °C.

-

Add an aqueous solution (196.8 mL) containing 25.5 g (0.61 mol, 9.7 equiv) of lithium hydroxide monohydrate.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a 290 mL aqueous solution of citric acid (58.5 g, 303.5 mmol, 4.9 equiv).

-

The resulting product is (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetic acid (22.1 g).[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis process.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Product | Amount (g) |

| 1 | Cytosine | 111.10 | 10.3 | 90 | 1.0 | Cytosine-1-benzylacetic acid | 20.6 |

| Potassium tert-butoxide | 112.21 | 11.6 | 103.5 | 1.15 | |||

| Benzyl 2-bromoacetate | 229.08 | 23.14 | 101 | 1.12 | |||

| 2 | Cytosine-1-benzylacetic acid | 251.24 | 20.6 | 82 | 1.0 | (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate | 29.35 |

| N,N'-Carbonyldiimidazole | 162.15 | 21.25 | 131.25 | 1.6 | |||

| Diphenylmethanol | 184.24 | 19.65 | 106.5 | 1.3 | |||

| 3 | (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate | 469.48 | 29.35 | 62.5 | 1.0 | This compound | 22.1 |

| Lithium hydroxide monohydrate | 41.96 | 25.5 | 610 | 9.7 |

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in nucleic acid and peptide nucleic acid (PNA) research. This document is intended for researchers, scientists, and professionals in the fields of drug development and biotechnology.

Molecular Structure and Properties

This compound, also known as Cytosine-Bhoc Acetic Acid, is a protected derivative of cytosine. The benzhydryloxycarbonyl (Bhoc) group serves as a protecting group for the exocyclic amine of the cytosine base, allowing for selective chemical modifications at other positions.[][2] The acetic acid moiety at the N-1 position provides a handle for further conjugation, for example, in the synthesis of PNA monomers.[3]

Chemical Identifiers:

-

IUPAC Name: 2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid[2]

Below is a diagram representing the two-dimensional chemical structure of this compound.

References

- 2. This compound|CAS 186046-78-6 [benchchem.com]

- 3. C-Bhoc Acetic Acid - Creative Peptides [pna.creative-peptides.com]

- 4. This compound CAS#: 186046-78-6 [chemicalbook.com]

- 5. This compound | 186046-78-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 186046-78-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. polyorginc.com [polyorginc.com]

In-depth Technical Guide on Bhoc-Protected Cytosine Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Bhoc-protected cytosine acetic acid. This key building block is instrumental in the synthesis of modified nucleic acids, particularly Peptide Nucleic Acids (PNAs), which are of significant interest in diagnostics and therapeutics.

Core Properties

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, commonly referred to as Bhoc-protected cytosine acetic acid, is a chemically modified nucleobase derivative. The benzhydryloxycarbonyl (Bhoc) group serves as a protective moiety for the exocyclic amine of cytosine, preventing unwanted side reactions during chemical synthesis. This protection is crucial for the regioselective formation of amide bonds in PNA oligomerization. The Bhoc group is notably acid-labile, allowing for its removal under mild acidic conditions, which is compatible with many solid-phase synthesis strategies.[1][2]

| Property | Value | Source |

| CAS Number | 186046-78-6 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₇N₃O₅ | [3][4][5] |

| Molecular Weight | 379.37 g/mol | [3][4][5][6] |

| Appearance | White to off-white or yellowish solid | |

| Melting Point | 100-110 °C | |

| Density (Predicted) | 1.33 g/cm³ | [1][5] |

| pKa (Predicted) | 2.95 | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Note: Some physical properties are predicted and may vary based on experimental conditions.

Synthesis and Experimental Protocols

The synthesis of Bhoc-protected cytosine acetic acid is a multi-step process that requires careful control of reaction conditions. A general laboratory-scale protocol is outlined below, based on established chemical literature.[1][2]

Synthesis Workflow

References

- 1. This compound | 186046-78-6 [chemicalbook.com]

- 2. This compound CAS#: 186046-78-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 186046-78-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Sulfonatos e Sulfatos Orgânicos | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility Profile of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in the synthesis of modified nucleic acids.[1] Understanding the solubility of this compound is critical for its application in drug discovery and development, particularly for reaction optimization, formulation, and bioavailability assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug development, two key types of solubility are often considered:

-

Kinetic Solubility: This measures the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method to identify potential solubility liabilities early in the discovery process.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with its solid form. This is a more accurate measure and is crucial for formulation development.[2][3]

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility in common organic solvents.

| Solvent | Solubility | Data Type |

| Methanol | Soluble[4] | Qualitative |

| Ethanol | Soluble[4] | Qualitative |

| Dichloromethane | Soluble[4] | Qualitative |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask equilibrium method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, dichloromethane, phosphate buffered saline pH 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the incubation.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully collect an aliquot of the supernatant. For highly accurate results, the supernatant can be filtered through a 0.22 µm filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze both the standard solutions and the supernatant from the saturated solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. This compound is primarily utilized as a protected nucleoside analog in the chemical synthesis of oligonucleotides and other modified nucleic acid structures.[1] Its role is that of a chemical building block rather than a modulator of a known biological cascade. Should information on its biological activity become available, this section will be updated.

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative solubility in key organic solvents is established. The provided experimental protocol offers a robust framework for researchers to determine its thermodynamic solubility in various solvents of interest. This information is invaluable for optimizing synthetic reactions, developing suitable formulations for biological screening, and ultimately advancing drug discovery programs that utilize this important chemical intermediate.

References

A Technical Guide to (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid for PNA Monomer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a crucial monomer for the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics with a polyamide backbone that exhibit exceptional binding affinity and specificity to DNA and RNA, making them valuable tools in diagnostics, antisense therapy, and gene editing.[1][2][3] This document details the synthesis of the monomer itself, its application in PNA oligomerization using the prevalent Fmoc/Bhoc solid-phase synthesis strategy, and relevant quantitative data.

Core Concepts in PNA Synthesis

Peptide Nucleic Acid (PNA) synthesis is analogous to solid-phase peptide synthesis (SPPS).[1] The process involves the sequential coupling of PNA monomers to a growing chain anchored to a solid support.[1] The most common strategy, Fmoc/Bhoc chemistry, utilizes two key protecting groups: the acid-labile Benzhydryloxycarbonyl (Bhoc) group to protect the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine), and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the N-terminus of the growing PNA chain.[4]

The use of this compound allows for the incorporation of cytosine into the PNA sequence. The Bhoc group is stable during the Fmoc deprotection steps and is typically removed at the final cleavage stage under acidic conditions.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below, based on established chemical methodologies.[5]

Experimental Protocol:

Part 1: Synthesis of Cytosine-1-benzylacetic acid

-

Dissolve cytosine (1.0 equiv) in N,N-dimethylformamide (DMF).

-

Add potassium tert-butoxide (1.15 equiv) and heat the reaction mixture to 100°C for 2 hours.

-

Cool the reaction system to 10°C and add benzyl 2-bromoacetate (1.12 equiv) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and continue for 12 hours.

-

Quench the reaction with acetic acid (1.2 equiv) and evaporate the solvent to dryness.

-

Resuspend the residue in water and stir for 4 hours.

-

Filter the precipitate and wash with water to yield cytosine-1-benzylacetic acid.

Part 2: Introduction of the Bhoc Protecting Group

-

Dissolve the cytosine-1-benzylacetic acid (1.0 equiv) in DMF.

-

Add N,N'-carbonyldiimidazole (1.6 equiv) and heat the reaction to 60°C.

-

Add diphenylmethanol (1.3 equiv) in two portions, one hour apart. Continue the reaction for 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with methanol (1.4 equiv).

-

Remove the solvent by rotary evaporation and recrystallize the residue from ethanol, followed by methanol, to obtain (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate.

Part 3: Saponification to the Final Product

-

Dissolve the (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (1.0 equiv) in a mixture of acetonitrile, methanol, water, and ethanol (2:2:1:1). Heat to dissolve and then cool to 0°C.

-

Add an aqueous solution of lithium hydroxide monohydrate (9.7 equiv).

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of citric acid (4.9 equiv) to precipitate (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetic acid.

Solid-Phase Synthesis of PNA Oligomers using Fmoc/Bhoc Chemistry

The following is a generalized protocol for the solid-phase synthesis of a PNA oligomer incorporating the this compound monomer.

Experimental Protocol:

1. Resin Preparation:

-

Start with a suitable solid support, such as a Rink amide resin, for the synthesis of C-terminal amide PNAs.[6]

2. Synthesis Cycle (Repeated for each monomer):

-

a. Fmoc Deprotection:

-

b. Monomer Coupling:

-

Dissolve the Fmoc-protected PNA monomer (including Fmoc-Pna-C(Bhoc)-OH) (3 molar equivalents) and a coupling agent such as HCTU or HATU in N-methylpyrrolidone (NMP).[6][8]

-

Activate the monomer in situ by adding a base like N,N-diisopropylethylamine (DIPEA) (6 molar equivalents) for approximately 30 minutes at room temperature.[6]

-

Add the activated monomer solution to the resin and allow the coupling reaction to proceed. The reaction time can vary, but 30 minutes is a common duration.[6]

-

Wash the resin with DMF.

-

-

c. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride in DMF.[7]

-

Wash the resin with DMF.

-

3. Cleavage and Deprotection:

-

After the final synthesis cycle and removal of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) with scavengers like m-cresol, to simultaneously cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[8] A common mixture is 95% TFA and 5% m-cresol.[9]

-

The cleavage reaction is typically carried out for 1-2 hours at room temperature.

-

Precipitate the cleaved PNA by adding it to cold diethyl ether.

4. Purification and Analysis:

-

Collect the precipitated PNA by centrifugation.

-

Purify the crude PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified PNA by mass spectrometry to confirm its identity.

Quantitative Data

While specific yields can vary significantly depending on the sequence, length, and synthesis conditions, the following table summarizes typical data points found in the literature for PNA synthesis.

| Parameter | Typical Value/Range | Notes |

| Purity of this compound | ≥ 98% | Commercially available monomer purity.[10] |

| Coupling Efficiency per Cycle | >99% | Generally high for standard PNA synthesis. |

| Overall Yield of Purified PNA | 5-30% | Highly dependent on the length and sequence of the PNA. Purine-rich sequences can lead to lower yields due to aggregation. |

| Formation of Bhoc-adduct | Variable | A potential side product where the benzhydryl cation reacts with the PNA. Can be minimized with optimized cleavage protocols.[6] |

Visualizing the PNA Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a PNA oligomer using the Fmoc/Bhoc strategy.

Caption: Workflow for PNA solid-phase synthesis.

Conclusion

This compound is an indispensable reagent for the incorporation of cytosine in modern PNA synthesis. The Fmoc/Bhoc strategy, while having some challenges such as potential side reactions and the solubility of certain monomers, remains a widely adopted and effective method for producing high-quality PNA oligomers.[3][11] A thorough understanding of the synthesis of the monomer and the intricacies of the solid-phase synthesis protocol is essential for researchers and developers working to harness the potential of PNA technology in various scientific and therapeutic applications.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. connectsci.au [connectsci.au]

- 4. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]

- 5. This compound | 186046-78-6 [chemicalbook.com]

- 6. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

- 8. researchmap.jp [researchmap.jp]

- 9. peptide.com [peptide.com]

- 10. (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 11. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Technical Guide: Basic Characterization of (4-N-(Boc)cytosine)-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-N-(tert-butoxycarbonyl)cytosine)-1-acetic acid is a chemically modified nucleobase derivative of significant interest in the fields of medicinal chemistry, nucleic acid research, and drug development. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine (N4) of cytosine enhances its solubility in organic solvents and allows for selective chemical transformations. The acetic acid moiety at the N1 position provides a versatile handle for conjugation to other molecules, such as peptides, labels, or solid supports. This guide provides a comprehensive overview of the basic chemical characterization, a plausible synthetic route, spectroscopic analysis, and its application in key research and development workflows.

Chemical and Physical Properties

The fundamental properties of (4-N-(Boc)cytosine)-1-acetic acid are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | 2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid[1] |

| CAS Number | 172405-16-2[1] |

| Molecular Formula | C11H15N3O5 |

| Molecular Weight | 269.25 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | Sealed in a dry environment at 2-8°C[1] |

| Solubility | Soluble in various organic solvents |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of (4-N-(Boc)cytosine)-1-acetic acid.

Experimental Protocol

Step 1: Synthesis of 4-N-(Boc)cytosine

-

Materials: Cytosine, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dimethylformamide (DMF).

-

Procedure:

-

Suspend cytosine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (catalytic amount, e.g., 0.1 equivalents).

-

Add Boc₂O (1.1 to 1.5 equivalents) portion-wise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified, for example, by recrystallization or column chromatography on silica gel, to yield 4-N-(Boc)cytosine.

-

Step 2: Synthesis of (4-N-(Boc)cytosine)-1-acetic acid

-

Materials: 4-N-(Boc)cytosine, Sodium hydride (NaH), Ethyl bromoacetate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve 4-N-(Boc)cytosine (1 equivalent) in anhydrous DMF in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add NaH (1.1 equivalents) portion-wise. The mixture is stirred at 0°C for 30-60 minutes to allow for deprotonation.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, quench it by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Dissolve the crude ethyl ester in a mixture of THF and water.

-

Add LiOH (2-3 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the ester.

-

After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

-

Extract the final product with an appropriate organic solvent.

-

Dry, concentrate, and purify the product, for instance, by column chromatography, to yield (4-N-(Boc)cytosine)-1-acetic acid.

-

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of (4-N-(Boc)cytosine)-1-acetic acid.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Boc | ~1.50 | singlet | 9H | (CH₃)₃-C |

| CH₂ | ~4.50 | singlet | 2H | N1-CH₂-COOH |

| H5 | ~7.20 | doublet | 1H | Cytosine H5 |

| H6 | ~8.00 | doublet | 1H | Cytosine H6 |

| NH | ~10.5 | broad singlet | 1H | Boc-NH |

| COOH | ~12.0 | broad singlet | 1H | COOH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Boc CH₃ | ~28.0 | (CH₃)₃-C |

| CH₂ | ~50.0 | N1-CH₂-COOH |

| Boc C | ~80.0 | (CH₃)₃-C |

| C5 | ~95.0 | Cytosine C5 |

| C6 | ~145.0 | Cytosine C6 |

| Boc C=O | ~152.0 | Boc C=O |

| C4 | ~155.0 | Cytosine C4 |

| C2 | ~163.0 | Cytosine C2 |

| COOH | ~170.0 | COOH |

Note: Predicted shifts are based on typical values for these functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

In an electrospray ionization mass spectrometry (ESI-MS) experiment, the expected molecular ion peaks would be:

-

[M-H]⁻ (Negative Ion Mode): 268.09 m/z

-

[M+H]⁺ (Positive Ion Mode): 270.11 m/z

Applications in Research and Development

(4-N-(Boc)cytosine)-1-acetic acid is a valuable building block in several areas of research and development due to its dual functionality.

-

Modified Oligonucleotide Synthesis: The N1-acetic acid group allows for the incorporation of this modified cytosine base into peptide nucleic acids (PNAs) or for its conjugation to solid supports for the synthesis of modified DNA or RNA oligonucleotides. The Boc group provides protection for the exocyclic amine during the coupling reactions.

-

Drug Discovery and Development: This compound can serve as a scaffold for the synthesis of novel drug candidates. The carboxylic acid can be used to link the molecule to other pharmacophores or to a larger molecular framework, while the modified nucleobase can interact with biological targets such as enzymes or receptors.

Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the general cycle of solid-phase synthesis for incorporating a modified nucleobase like (4-N-(Boc)cytosine)-1-acetic acid (represented as a phosphoramidite derivative).

Caption: A simplified workflow of solid-phase oligonucleotide synthesis.

General Drug Discovery Workflow

This diagram shows a generalized workflow for drug discovery where a modified nucleobase derivative could be utilized.

Caption: A high-level overview of the drug discovery process.

Conclusion

(4-N-(Boc)cytosine)-1-acetic acid is a versatile synthetic building block with significant potential in the development of novel therapeutics and research tools. Its well-defined chemical properties, combined with its dual functionality, make it a valuable reagent for researchers in both academic and industrial settings. This guide provides a foundational understanding of its basic characterization and a framework for its application in key scientific workflows.

References

An In-depth Technical Guide to the Synthesis and Theoretical Yield of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid, a key intermediate in pharmaceutical research and development.[][2] This document details the experimental protocols, presents quantitative data in a structured format, and includes a logical workflow diagram to elucidate the synthesis process. The focus is on understanding the theoretical yield at each step of the multi-stage synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with cytosine. The overall workflow involves three primary stages:

-

Alkylation of Cytosine: Introduction of the acetic acid moiety at the N-1 position of the cytosine ring.

-

Protection of the Exocyclic Amine: Installation of a benzhydryloxycarbonyl (Bhoc) protecting group on the N-4 amino group.

-

Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

A logical diagram of this workflow is presented below.

Caption: Synthesis workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. All quantitative data, including reactant amounts, molar equivalents, and calculated theoretical yields, are summarized in tables for clarity.

Step 1: Synthesis of Cytosine-1-benzylacetic acid

This initial step involves the alkylation of cytosine with benzyl 2-bromoacetate.

Experimental Protocol:

-

Cytosine (10.3 g, 90 mmol, 1.0 equiv) is dissolved in N,N-dimethylformamide (DMF, 90 mL).[3][4]

-

Potassium tert-butoxide (11.6 g, 103.5 mmol, 1.15 eq.) is added, and the mixture is heated to 100 °C for 2 hours.[3][4]

-

The reaction is cooled to 10 °C, and benzyl 2-bromoacetate (16.05 mL, 101 mmol, 1.12 eq.) is added dropwise over 30 minutes.[3][4]

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.[3]

-

The reaction is quenched with acetic acid (5.9 mL, 103.5 mmol, 1.2 equiv), and the solvent is removed by rotary evaporation.[3][4]

-

The residue is resuspended in water (100 mL) and stirred for 4 hours, followed by filtration. The solid is washed with water (4 x 150 mL) to yield cytosine-1-benzylacetic acid (20.6 g).[3][4]

Quantitative Data and Theoretical Yield for Step 1:

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalents |

| Cytosine | 111.10 | 10.3 | 92.7 | 1.0 |

| Potassium tert-butoxide | 112.21 | 11.6 | 103.4 | 1.12 |

| Benzyl 2-bromoacetate | 229.07 | 23.13 | 101.0 | 1.09 |

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | |

| Cytosine-1-benzylacetic acid | 259.25 | 24.03 | 20.6 | 85.7 |

Note: The limiting reagent in this step is Cytosine.

Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate

The second step is the protection of the exocyclic amine of cytosine-1-benzylacetic acid with a benzhydryloxycarbonyl group.

Experimental Protocol:

-

Cytosine-1-benzylacetic acid (20.6 g, 79.5 mmol, 1.0 equiv) is dissolved in DMF (160 mL).

-

N,N'-carbonyldiimidazole (21.25 g, 131.1 mmol, 1.65 eq.) is added, and the mixture is heated to 60 °C.[3][4]

-

Diphenylmethanol (19.65 g, 106.7 mmol, 1.34 eq.) is added in two batches one hour apart. The reaction proceeds for 6 hours.[3][4]

-

Upon completion (monitored by TLC), the reaction is quenched with methanol (4.65 g, 145.1 mmol, 1.8 equiv).[3][4]

-

The solvent is removed by rotary evaporation, and the residue is recrystallized from ethanol and then methanol to give (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g).[3][4]

Quantitative Data and Theoretical Yield for Step 2:

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalents |

| Cytosine-1-benzylacetic acid | 259.25 | 20.6 | 79.5 | 1.0 |

| N,N'-Carbonyldiimidazole | 162.15 | 21.25 | 131.1 | 1.65 |

| Diphenylmethanol | 184.24 | 19.65 | 106.7 | 1.34 |

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | |

| (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate | 469.48 | 37.32 | 29.35 | 78.6 |

Note: The limiting reagent in this step is Cytosine-1-benzylacetic acid.

Step 3: Synthesis of this compound

The final step is the saponification of the benzyl ester to yield the desired carboxylic acid.

Experimental Protocol:

-

(4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate (29.35 g, 62.5 mmol, 1.0 eq.) is dissolved in a heated mixture of acetonitrile:methanol:water:ethanol (2:2:1:1, 350 mL).[3][4]

-

The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide monohydrate (25.5 g, 608.0 mmol, 9.7 equiv) in 196.8 mL of water is added.[3][4]

-

After completion (monitored by TLC), the reaction is quenched by adding an aqueous solution of citric acid (58.5 g, 304.5 mmol, 4.9 eq.) in 290 mL of water to afford the final product (22.1 g).[3][4]

Quantitative Data and Theoretical Yield for Step 3:

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalents |

| (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate | 469.48 | 29.35 | 62.5 | 1.0 |

| Lithium hydroxide monohydrate | 41.96 | 25.5 | 608.0 | 9.7 |

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | |

| This compound | 379.37 | 23.71 | 22.1 | 93.2 |

Note: The limiting reagent in this step is (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate.

Overall Yield

The overall theoretical yield for the three-step synthesis is calculated by multiplying the percentage yields of each individual step.

Overall Yield Calculation:

-

Overall Percentage Yield = (Yield of Step 1) x (Yield of Step 2) x (Yield of Step 3)

-

Overall Percentage Yield = (0.857) x (0.786) x (0.932) = 0.628

-

Overall Percentage Yield = 62.8%

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound, with a focus on the theoretical and actual yields at each stage. The presented data and workflow diagrams offer a clear and comprehensive resource for researchers in the field of drug development and medicinal chemistry. The synthesis demonstrates good to excellent yields in each step, culminating in a respectable overall yield for a multi-step synthesis. Careful execution of the outlined protocols is crucial for achieving these results.

References

Methodological & Application

Application Notes and Protocols: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a critical monomer for the incorporation of cytosine in the solid-phase synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA, exhibiting exceptional binding affinity and specificity to complementary nucleic acid sequences, along with resistance to enzymatic degradation. This makes them valuable tools in diagnostics, antisense therapy, and genetic research.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the widely adopted Fmoc/Bhoc solid-phase synthesis strategy. The Benzhydryloxycarbonyl (Bhoc) group serves as an acid-labile protecting group for the exocyclic amine of cytosine, ensuring the integrity of the nucleobase during the synthesis cycles.[3][4]

The Fmoc/Bhoc Strategy in PNA Synthesis

The Fmoc/Bhoc strategy is a popular and milder alternative to the original Boc/Z chemistry for PNA synthesis.[5][6] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal of the PNA backbone and the acid-labile Bhoc group for the protection of the exocyclic amines of adenine, guanine, and cytosine nucleobases.[4][6] This orthogonal protection scheme allows for selective deprotection steps throughout the synthesis.

Comparison of PNA Synthesis Strategies

The choice of synthetic strategy significantly impacts the purity, yield, and compatibility with sensitive moieties in the final PNA oligomer. Below is a comparative overview of the most common strategies.

| Feature | Fmoc/Bhoc Strategy | Boc/Z Strategy | Fmoc/Boc Strategy |

| N-terminal Protection | Fmoc (Base-labile) | Boc (Acid-labile) | Fmoc (Base-labile) |

| Nucleobase Protection | Bhoc (Acid-labile) | Z (Benzyloxycarbonyl) (Acid-labile, requires strong acid) | Boc (Acid-labile) |

| Deprotection Conditions | Mild base (e.g., piperidine) for Fmoc; TFA for Bhoc | Strong acid (e.g., TFA) for Boc; Very strong acid (HF/TFMSA) for Z and cleavage | Mild base for Fmoc; TFA for Boc |

| Advantages | Milder conditions, compatible with automated synthesizers.[5][6] | Often yields higher purity oligomers due to fewer side reactions.[5] | Milder than Boc/Z, avoids harsh cleavage conditions. |

| Disadvantages | Potential for side reactions under basic conditions.[7] | Requires harsh, hazardous acids (HF) for cleavage.[8] | Can have solubility issues with certain monomers. |

| Compatibility | Good for modified PNAs and PNA-peptide conjugates.[5] | Limited compatibility with sensitive functional groups.[5] | Good compatibility with a range of functionalities. |

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a PNA oligomer using this compound within the Fmoc/Bhoc strategy.

Materials and Reagents

-

Fmoc-PNA-C(Bhoc)-OH (this compound)

-

Other Fmoc-PNA-(Bhoc/unprotected)-OH monomers (A, G, T)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Acetic anhydride

-

Pyridine or Lutidine

-

Trifluoroacetic acid (TFA)

-

Scavengers: m-cresol or Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol 1: Manual Solid-Phase PNA Synthesis Cycle

This protocol outlines a single coupling cycle for adding a cytosine monomer.

1. Resin Preparation and Swelling:

- Place the desired amount of resin in a reaction vessel.

- Wash the resin with DMF (3 x 1 min).

- Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes at room temperature. Repeat this step once.[9]

- Drain the deprotection solution.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Monomer Activation and Coupling:

- In a separate vial, dissolve 3 molar equivalents of Fmoc-PNA-C(Bhoc)-OH and 3 molar equivalents of HCTU in NMP or DMF.[9]

- Add 6 molar equivalents of DIPEA to the monomer solution for in-situ activation.[9]

- Immediately add the activated monomer solution to the deprotected resin.

- Agitate the reaction mixture for 30 minutes at room temperature.[9]

4. Capping (Optional but Recommended):

- Drain the coupling solution.

- Wash the resin with DMF.

- To cap any unreacted amino groups, add a solution of acetic anhydride/pyridine/DMF (e.g., 1:8:8 v/v/v).

- Agitate for 10 minutes at room temperature.

- Drain the capping solution and wash the resin with DMF.

5. Cycle Repetition:

- Repeat steps 2-4 for each subsequent monomer in the PNA sequence.

Protocol 2: Cleavage and Final Deprotection

1. Resin Preparation:

- After the final synthesis cycle, perform a final Fmoc deprotection (step 2 from Protocol 1).

- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail of TFA:scavenger (e.g., m-cresol or TIS):water (95:2.5:2.5 v/v/v).[9]

3. Cleavage and Deprotection:

- Add the cleavage cocktail to the dried resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Filter the resin and collect the filtrate containing the cleaved PNA.

4. PNA Precipitation and Purification:

- Precipitate the PNA from the filtrate by adding cold diethyl ether.

- Centrifuge the mixture to pellet the PNA.

- Wash the PNA pellet with cold diethyl ether to remove scavengers.

- Dry the crude PNA product.

- Purify the PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

While precise yields and purities are highly sequence-dependent, the following table provides a general overview of expected outcomes and reaction parameters for the Fmoc/Bhoc PNA synthesis.

| Parameter | Typical Value/Range | Notes |

| Monomer Equivalents | 3 eq | Higher equivalents may be needed for difficult couplings. |

| Coupling Reagent Equivalents | 3 eq | HCTU and HATU are commonly used. |

| Base (DIPEA) Equivalents | 6 eq | Used for in-situ activation. |

| Coupling Time | 30 min | May be extended for sterically hindered monomers. |

| Fmoc Deprotection Time | 2 x 3 min | Shorter times can minimize side reactions. |

| Typical Crude Purity (HPLC) | Sequence-dependent | Generally lower than the Boc/Z strategy but sufficient for many applications.[5] |

| Final Purified Yield | Sequence-dependent | A reported yield for a Cys-PNA was 5% due to side reactions, which could be improved with optimized cleavage.[9] |

Potential Side Reactions

A notable side reaction when using Bhoc-protected monomers, including Fmoc-PNA-C(Bhoc)-OH, is the formation of Bhoc-adducts during the final TFA cleavage. The benzhydryl cation generated during deprotection can react with nucleophilic residues, particularly N-terminal cysteine, leading to a product with an additional mass of 166 Da and a significant reduction in the desired product's yield.[9] Optimization of the cleavage cocktail with appropriate scavengers is crucial to minimize this side reaction.

Visualizations

Experimental Workflow for Solid-Phase PNA Synthesis

Caption: General workflow for a single cycle of solid-phase PNA synthesis.

Logical Relationship of Protecting Groups in Fmoc/Bhoc Strategy

Caption: Orthogonal protecting groups in the Fmoc/Bhoc PNA synthesis strategy.

References

- 1. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]

- 2. perlan.com.pl [perlan.com.pl]

- 3. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 4. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 9. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Bhoc-Cytosine into PNA Oligomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine scaffold linked by peptide bonds.[1] This unique structure grants PNA remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][] These characteristics make PNA oligomers valuable tools in diagnostics, biosensors, and antisense therapy.[3]

The solid-phase synthesis of PNA oligomers is commonly achieved using the Fmoc/Bhoc protection strategy, which is considered a milder alternative to the original tBoc/Z chemistry.[4][5] In this scheme, the N-terminal amino group of the growing PNA chain is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. For the nucleobases adenine, guanine, and cytosine, the exocyclic amines are protected by the acid-labile Benzhydryloxycarbonyl (Bhoc) group to prevent side reactions during synthesis.[3][4][6] The thymine base typically does not require protection.[4] This document provides a detailed protocol for the incorporation of the Fmoc-PNA-C(Bhoc)-OH monomer into PNA oligomers.

Experimental Workflow for PNA Synthesis

The synthesis of PNA oligomers using Fmoc/Bhoc chemistry follows a cyclical three-step process: Fmoc deprotection, monomer coupling, and capping of unreacted chains.[4] This cycle is repeated for each monomer until the desired sequence is assembled.

Caption: Workflow for solid-phase PNA synthesis using Fmoc/Bhoc chemistry.

Chemical Structure of Bhoc-Cytosine Monomer

The monomer used in this protocol is Fmoc-C(Bhoc)-aeg-OH. The Fmoc group protects the backbone amine, while the Bhoc group protects the exocyclic amine of the cytosine base.

Caption: Structure of Fmoc-C(Bhoc)-aeg-OH PNA monomer.

Quantitative Data Summary

The following table summarizes the typical reagents, concentrations, and reaction times used in the synthesis protocol.

| Step | Process | Reagents & Solvents | Concentration / Equivalents | Reaction Time | Citations |

| 1 | Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 3 min or 1 x 30 min | [4][7] |

| 2 | Monomer Activation & Coupling | Fmoc-PNA-C(Bhoc)-OH | 2 - 3 equivalents (based on resin loading) | 30 min | [4][7] |

| HATU or HCTU in NMP | 1.3 - 3 equivalents (based on monomer) | (in situ) | [4][5][7] | ||

| DIPEA | 6 equivalents | (in situ) | [7] | ||

| 2,6-Lutidine | 1 equivalent | (in situ) | [4][5] | ||

| 3 | Capping | Acetic Anhydride | Excess | 5 - 15 min | [4][5] |

| 4 | Cleavage & Final Deprotection | TFA / m-cresol | 95% / 5% | 1.5 - 2 hours | [4] |

| TFA / H₂O / TIPS | 95% : 2.5% : 2.5% (v/v/v) | 1.5 hours | [7] |

Detailed Experimental Protocols

This protocol is designed for automated solid-phase PNA synthesis but can be adapted for manual synthesis. N-methyl-2-pyrrolidone (NMP) is the preferred solvent for dissolving monomers, as DMF can contain amine impurities that reduce monomer stability.[5]

Resin Preparation and Swelling

-

Resin: Use a resin with an acid-labile linker, such as Sieber amide or PAL resin.[4]

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin extensively with Dimethylformamide (DMF).

-

Swell the resin in DMF for at least 30 minutes before initiating the synthesis cycle.

-

Synthesis Cycle

This cycle is repeated for each Fmoc-PNA-C(Bhoc)-OH monomer to be added.

a) Step 1: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[4][7]

-

Agitate the mixture at room temperature. The reaction can be performed as a single 30-minute incubation or two shorter incubations of 3 minutes each.[4][7]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

b) Step 2: Monomer Activation and Coupling

-

In a separate vial, dissolve the Fmoc-PNA-C(Bhoc)-OH monomer (2-3 equivalents based on resin loading) in a minimal amount of NMP.[4][7]

-

Add the activating reagent (e.g., HCTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) to the monomer solution for in-situ activation.[7]

-

Immediately add the activated monomer solution to the deprotected resin.

-

Agitate the mixture for 30 minutes at room temperature to allow the coupling reaction to proceed.[7]

-

Drain the reaction solution from the resin.

-

Wash the resin with DMF.

c) Step 3: Capping

-

To block any unreacted terminal amine groups and prevent the formation of deletion sequences, perform a capping step.[4][5]

-

Add a capping solution (e.g., a mixture of acetic anhydride, a non-nucleophilic base, and DMF) to the resin.

-

Agitate for 5-15 minutes at room temperature.

-

Drain the capping solution and wash the resin thoroughly with DMF. The resin is now ready for the next synthesis cycle.

Final Cleavage and Deprotection

After the desired PNA sequence is assembled, the oligomer is cleaved from the solid support, and the Bhoc protecting groups are removed simultaneously.

-

Wash the final resin-bound PNA with Dichloromethane (DCM) and dry it under a vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA) with 5% of a scavenger like m-cresol.[4] An alternative is a mixture of TFA:H₂O:Triisopropylsilane (TIPS) (95:2.5:2.5, v/v/v).[7]

-

Add the cleavage cocktail to the dried resin and incubate for 1.5 to 2 hours at room temperature.

-

Filter the solution to separate the cleaved PNA from the resin beads.

-

Precipitate the crude PNA oligomer by adding the TFA solution to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

-

Air-dry the final PNA pellet.

-

Purify the crude PNA using reverse-phase HPLC (RP-HPLC).

Application Notes and Considerations

-

Monomer Solubility: The Bhoc-protected cytosine monomer has been noted to have lower solubility in NMP compared to other monomers or its Boc-protected counterpart.[3] This can sometimes lead to precipitation and inefficient coupling. Ensure the monomer is fully dissolved before activation.

-

Side Reactions: Although Fmoc/Bhoc is a mild chemistry, minor base-catalyzed rearrangements can occur during the piperidine-mediated Fmoc deprotection step.[5] These side products are typically minimal (0.3-0.4%).

-

Bhoc-Adduct Formation: During the final TFA cleavage, the Bhoc group generates a stable benzhydryl cation. This cation can be captured by nucleophilic residues in the PNA sequence (such as cysteine), forming a Bhoc-adduct and reducing the yield of the desired product.[7] Including additional scavengers in the cleavage cocktail, such as cysteamine for cysteine-containing PNAs, can mitigate this issue.[7]

-

Orthogonality: The Fmoc/Bhoc protection scheme is an excellent example of an orthogonal strategy. The base-labile Fmoc group and the acid-labile Bhoc group can be removed independently without affecting each other, allowing for precise control during synthesis.[8]

-

Applications: PNA oligomers containing Bhoc-cytosine are essential for a wide range of applications, including the development of gene-targeting therapeutics, antisense agents, molecular diagnostic tools, and PNA-based biosensors.[9][10]

References

- 1. Peptide Nucleic Acid Monomers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. connectsci.au [connectsci.au]

- 4. peptide.com [peptide.com]

- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 7. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. lifetein.com [lifetein.com]

Application Notes and Protocols: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a chemically modified cytosine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its primary application lies in its use as a protected nucleobase for the synthesis of modified oligonucleotides and other complex molecules. The benzhydryloxycarbonyl (Bhoc) group provides robust protection for the N4-amino group of cytosine, enabling selective chemical transformations at other positions of the molecule. This protection is crucial in multi-step syntheses of therapeutic and diagnostic oligonucleotides, including antisense oligonucleotides, siRNAs, and nucleic acid probes.

This document provides detailed application notes on its use as a synthetic intermediate and a comprehensive protocol for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 186046-78-6 | [1] |

| Molecular Formula | C₂₀H₁₇N₃O₅ | [2] |

| Molecular Weight | 379.37 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% (by HPLC) | [3] |

| Storage | Room temperature, protected from light | [3] |

Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is as a protected building block for the synthesis of modified nucleic acids. The Bhoc protecting group on the exocyclic amine of cytosine allows for the controlled and sequential addition of phosphoramidites during solid-phase oligonucleotide synthesis. This is essential for creating custom sequences with specific modifications that can enhance therapeutic properties such as stability, binding affinity, and cellular uptake.

Key Applications Include:

-

Synthesis of Antisense Oligonucleotides: These are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules, thereby inhibiting the translation of disease-causing proteins.

-

Development of siRNA Therapeutics: Small interfering RNAs (siRNAs) can be synthesized using protected nucleobases like this compound to induce sequence-specific gene silencing.

-

Construction of Aptamers: These are oligonucleotide or peptide molecules that bind to a specific target molecule. Modified nucleobases can be incorporated to improve their binding affinity and stability.

-

Preparation of Labeled Nucleic Acid Probes: For diagnostic applications, oligonucleotides are often labeled with fluorescent dyes or other reporter molecules. The protected cytosine derivative allows for the incorporation of these labels at specific sites.

The workflow for utilizing this compound in oligonucleotide synthesis is depicted below.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. The process involves multiple steps, including the protection of the exocyclic amine of cytosine and the introduction of the acetic acid moiety.

Materials and Reagents:

| Reagent | Supplier |

| Cytosine | Sigma-Aldrich |

| Benzhydrol | Acros Organics |

| N,N'-Carbonyldiimidazole (CDI) | TCI Chemicals |

| Benzyl bromoacetate | Alfa Aesar |

| Potassium tert-butoxide | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Fisher Scientific |

| Acetic Acid | VWR |

| Lithium hydroxide monohydrate | Sigma-Aldrich |

| Citric acid | Sigma-Aldrich |

| Methanol, Ethanol, Acetonitrile | Fisher Scientific |

Synthesis Workflow:

Step-by-Step Procedure:

Part 1: Synthesis of Benzyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate

-

Dissolve cytosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium tert-butoxide (1.15 eq) to the solution and heat the mixture.

-

Cool the reaction mixture and add benzyl bromoacetate (1.12 eq) dropwise.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with acetic acid (1.2 eq).

-

Remove the solvent under reduced pressure.

-

Resuspend the residue in water and stir.

-

Filter the solid, wash with water, and dry to obtain the product.

Part 2: Synthesis of Benzyl 2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetate

-

Dissolve the product from Part 1 (1.0 eq) in anhydrous DMF.

-

Add N,N'-carbonyldiimidazole (CDI) (1.6 eq) and heat the mixture.

-

Add benzhydrol (1.3 eq) in portions.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/methanol) to yield the protected intermediate.

Part 3: Synthesis of this compound

-

Dissolve the protected intermediate from Part 2 (1.0 eq) in a mixture of acetonitrile, methanol, water, and ethanol.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of lithium hydroxide monohydrate (9.7 eq).

-

Monitor the saponification reaction by TLC.

-